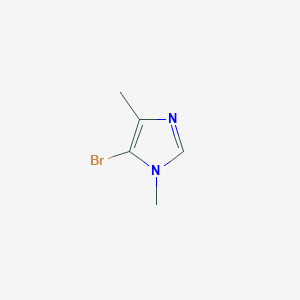
5-bromo-1,4-dimethyl-1H-imidazole
Descripción general
Descripción
“5-bromo-1,4-dimethyl-1H-imidazole” is a chemical compound with the molecular formula C5H7BrN2. It has a molecular weight of 175.03 g/mol . This compound is also known by its IUPAC name, 5-bromo-1,4-dimethylimidazole .
Synthesis Analysis
The synthesis of imidazoles, including substituted imidazoles like “5-bromo-1,4-dimethyl-1H-imidazole”, has been a topic of recent research . The methodologies for their synthesis often revolve around the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “5-bromo-1,4-dimethyl-1H-imidazole” includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and one bromine atom . The InChI code for this compound is 1S/C5H7BrN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 .Physical And Chemical Properties Analysis
“5-bromo-1,4-dimethyl-1H-imidazole” has a molecular weight of 175.03 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 17.8 Ų .Aplicaciones Científicas De Investigación
Catalysis
5-Bromo-1,4-dimethyl-1H-imidazole has been utilized in the field of catalysis. In a study by Wang et al. (2012), it was employed as an axial ligand in the synthesis of ruthenium complexes. These complexes demonstrated significant activity as water oxidation catalysts (WOCs). The study highlighted the importance of the nature of axial ligands in altering the catalytic activity, where a combination of imidazole/DMSO axial ligands, including 5-bromo-N-methyl-imidazole, substantially increased the turnover frequency of WOCs (Wang et al., 2012).
Spectroscopy and Reactivity
Hossain et al. (2018) investigated the reactivity of two synthetized imidazole derivatives, including a molecule similar to 5-bromo-1,4-dimethyl-1H-imidazole. They used spectroscopic characterization and computational study to explore the specific reactive properties of these derivatives. The study involved density functional theory (DFT) calculations and molecular dynamics (MD) simulations to understand the reactivity properties based on molecular orbital theory, molecular electrostatic potential (MEP), and other factors (Hossain et al., 2018).
Magnetic and Photochromic Properties
Cao et al. (2015) synthesized multifunctional mononuclear complexes using bisthienylethenes containing N,O-donor binding sites, including a compound similar to 5-bromo-1,4-dimethyl-1H-imidazole. The study focused on the distinct distortion of Co(II) coordination geometry in these complexes and their differing magnetic behaviors and photochromic properties (Cao et al., 2015).
Synthesis of Imidazole Derivatives
The synthesis and characterization of imidazole derivatives, including compounds similar to 5-bromo-1,4-dimethyl-1H-imidazole, have been a focus in several studies. Zhong-gao (2011) presented the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole, a related compound, using an improved Debus-Radziszewsk method (Zhong-gao, 2011). Additionally, Kochergin et al. (1999) explored the reactions of nitrohaloimidazoles with amino acids, enabling the synthesis of a series of substituted amino acids (Kochergin et al., 1999).
Radical Chemistry
Bowman and Taylor (1990) investigated imidazol-5-yl radicals as reactive intermediates, including the study of 5-bromo-1,2-dimethylimidazole. Their research provided insights into the reduction reactions of these radicals, contributing to the understanding of radical chemistry in imidazoles (Bowman & Taylor, 1990).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-1H-imidazole, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Propiedades
IUPAC Name |
5-bromo-1,4-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWDPTMDFFUMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,4-dimethyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




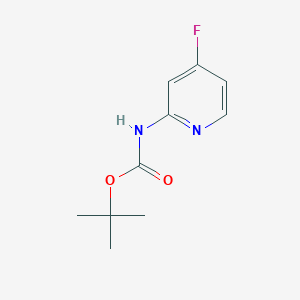
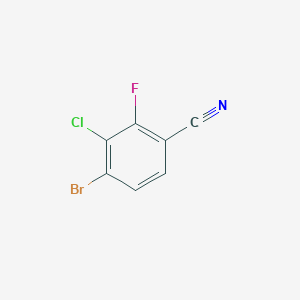

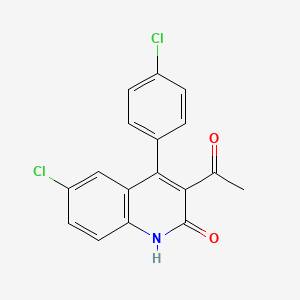

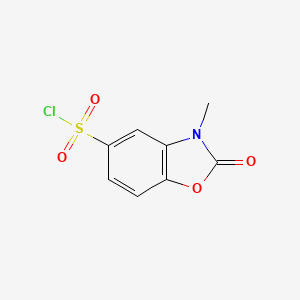
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
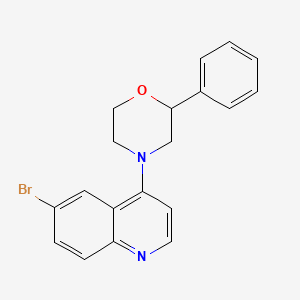
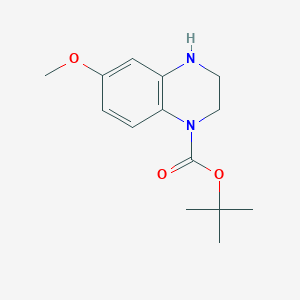

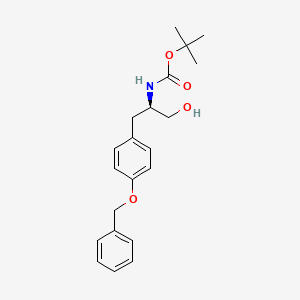

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)